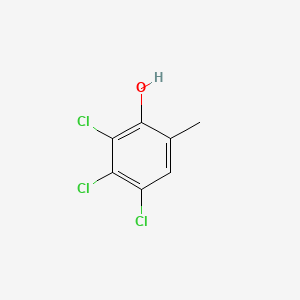
Dicyanonickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyanonickel, also known as nickel(II) cyanide, is a coordination compound with the formula Ni(CN)₂. It is a yellowish-brown solid that can absorb moisture and turn green. This compound is known for its role in various chemical reactions and industrial applications, particularly in the field of organic synthesis and electroplating.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyanonickel can be synthesized by treating a soluble nickel salt, such as nickel chloride or nickel sulfate, with potassium cyanide solution. The reaction is as follows:
Ni2++2CN−→Ni(CN)2
The product is typically obtained as a tetrahydrate, Ni(CN)₂·4H₂O, which can be dehydrated by heating at 200°C to yield the anhydrous form .
Industrial Production Methods: On an industrial scale, this compound is produced through similar methods, with careful control of reaction conditions to ensure purity and yield. The use of air-stable nickel(II) salts as precatalysts and less volatile cyanide sources like zinc cyanide (Zn(CN)₂) has been explored to avoid the hazards associated with hydrogen cyanide .
Analyse Des Réactions Chimiques
Types of Reactions: Dicyanonickel undergoes various chemical reactions, including:
Oxidation: It is thermally unstable and can be easily oxidized.
Substitution: Reacts with acids to liberate hydrogen cyanide gas.
Complex Formation: Forms clathrate compounds with ammonia and benzene.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxidizing agents.
Substitution: Reaction with acids or acid fumes.
Complex Formation: Shaking a solution of this compound in aqueous ammonia with benzene.
Major Products:
Oxidation: Nickel oxides.
Substitution: Hydrogen cyanide gas.
Complex Formation: Benzene clathrate of this compound.
Applications De Recherche Scientifique
Dicyanonickel has several applications in scientific research:
Biology: Investigated for its potential interactions with biological molecules due to its coordination properties.
Medicine: Explored for its role in the synthesis of nitrile-containing pharmaceuticals.
Industry: Utilized in electroplating and as a precursor in the production of other nickel compounds.
Mécanisme D'action
The mechanism of action of dicyanonickel in hydrocyanation reactions involves the coordination of the nickel center with cyanide ions, facilitating the addition of hydrogen cyanide to alkenes. This process is highly regioselective and depends on the nature of the ligands and reaction conditions . The formation of this compound(II) complexes can deactivate the catalyst, highlighting the importance of ligand selection to promote reductive elimination and prevent catalyst deactivation .
Comparaison Avec Des Composés Similaires
- Nickel(II) chloride (NiCl₂)
- Nickel(II) sulfate (NiSO₄)
- Nickel(II) acetate (Ni(C₂H₃O₂)₂)
Comparison: Dicyanonickel is unique due to its ability to form stable complexes with cyanide ions, which is not observed with other nickel(II) compounds. This property makes it particularly useful in hydrocyanation reactions and the formation of clathrate compounds .
Propriétés
Numéro CAS |
557-19-7 |
|---|---|
Formule moléculaire |
C2N2Ni |
Poids moléculaire |
110.73 g/mol |
Nom IUPAC |
nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Ni/c2*1-2;/q2*-1;+2 |
Clé InChI |
NLEUXPOVZGDKJI-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Ni+2] |
SMILES canonique |
[C-]#N.[C-]#N.[Ni+2] |
Point d'ébullition |
Decomposes. (USCG, 1999) |
Color/Form |
YELLOW-BROWN Brownish-yellow crystals |
Densité |
2.4 at 77 °F (USCG, 1999) - Denser than water; will sink 2.393 g/cu cm |
Point d'éclair |
Not Applicable. Not flammable. (USCG, 1999) |
melting_point |
>200 °C |
| 557-19-7 | |
Description physique |
Nickel cyanide is an apple-green powder or a green crystalline solid. Insoluble in water. Toxic by inhalation and by ingestion. Carcinogenic. Produces toxic oxides of nitrogen in fires. Brownish-yellow crystals; [HSDB] Tetrahydrate: apple-green solid; Insoluble in water; [Merck Index] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Solubilité |
Apple-green powder. Insol in water. Slightly soluble in dil acids, freely in alkali cyanides, in ammonia, and in ammonium carbonate. /Tetrahydrate/ SLIGHTLY SOL IN DILUTE ACIDS /NICKEL CYANIDE TETRAHYDRATE/ INSOL IN COLD OR HOT WATER Insoluble in water Soluble in aqueous alkali cyanides as well as in other bases, including ammonium hydroxide and alkali metal hydroxides. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















